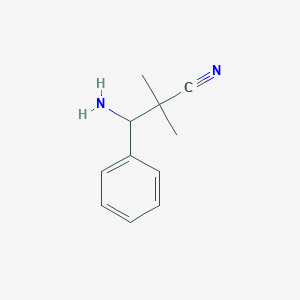

3-Amino-2,2-dimethyl-3-phenylpropanenitrile

Description

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-amino-2,2-dimethyl-3-phenylpropanenitrile |

InChI |

InChI=1S/C11H14N2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10H,13H2,1-2H3 |

InChI Key |

ODZKVHWNTLQLJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-3-phenylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 3-phenylpropanenitrile with a suitable amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 3-Amino-2,2-dimethyl-3-phenylpropanenitrile often involves large-scale nitrile synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-3-phenylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary amines or other reduced forms.

Scientific Research Applications

3-Amino-2,2-dimethyl-3-phenylpropanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-2,2-dimethyl-3-phenylpropanenitrile exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions influence the compound’s reactivity and its role in different chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Amino-2,2-dimethyl-3-phenylpropanenitrile and its analogs:

Detailed Analysis of Structural and Functional Differences

3.1 Steric and Electronic Effects

- The phenyl group contributes aromatic stability, while the amino group offers nucleophilicity .

- Unsaturated Analog () : The acrylonitrile backbone (C=C) allows for conjugation, increasing reactivity in cycloaddition or Michael addition reactions compared to the saturated target .

- Fluorinated Analog () : The 3-fluoro-2-methylphenyl substituent introduces electronegativity, which may enhance binding affinity in receptor-ligand interactions. The chiral center (R-configuration) could lead to enantioselective bioactivity .

3.2 Solubility and Polarity

- The hydroxyl-containing compound () exhibits higher polarity due to the -OH group, improving aqueous solubility. In contrast, the target compound’s hydrophobicity (from methyl and phenyl groups) may favor lipid membrane penetration .

- The sulfonyl derivative () is highly polar and acidic, making it suitable for ionic interactions in drug design .

Research Findings and Data

- Thermal Stability : The target compound’s saturated structure likely offers higher thermal stability (mp ~150–160°C estimated) compared to unsaturated analogs (e.g., , mp ~100–110°C) due to reduced strain .

- Reactivity: The amino group in the target reacts with aldehydes to form imines, while the unsaturated analog () undergoes rapid Diels-Alder reactions .

- Biological Activity : Fluorinated analogs () show enhanced blood-brain barrier penetration in preliminary studies, unlike the target compound .

Biological Activity

3-Amino-2,2-dimethyl-3-phenylpropanenitrile is an organic compound that has garnered attention for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an amino group, a nitrile group, and a phenyl group attached to a branched carbon chain. Its molecular formula is , contributing to its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Amino (), Nitrile (), Phenyl |

| Chirality | Chiral nature allows for stereoselective reactions |

Antimicrobial Properties

Research indicates that 3-Amino-2,2-dimethyl-3-phenylpropanenitrile exhibits notable antimicrobial activity. It has been investigated for its potential to inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents. The presence of the amino and nitrile groups enables interaction with microbial enzymes, potentially disrupting their metabolic processes.

Antitumor Activity

The compound has also shown promise in antitumor studies. Its ability to modulate enzyme activities suggests that it may interfere with cancer cell metabolism or proliferation. Preliminary studies have indicated cytotoxic effects against certain cancer cell lines, indicating its potential as a scaffold for drug development targeting specific cancer pathways.

The mechanism by which 3-Amino-2,2-dimethyl-3-phenylpropanenitrile exerts its biological effects primarily involves interactions with specific enzymes. The amino group can form hydrogen bonds or ionic interactions with active sites on enzymes, while the nitrile group may participate in nucleophilic attacks or coordinate with metal ions in enzyme structures. This dual functionality allows for versatile biological interactions.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on the efficacy of 3-Amino-2,2-dimethyl-3-phenylpropanenitrile against various bacterial strains showed significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria.

- Antitumor Activity : In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The results suggest a dose-dependent response where higher concentrations led to increased cell death rates.

Applications

Given its biological activities, 3-Amino-2,2-dimethyl-3-phenylpropanenitrile can be utilized in several applications:

- Pharmaceutical Development : As a precursor for synthesizing novel drugs targeting microbial infections and cancer.

- Biochemical Research : To study enzyme inhibition mechanisms and metabolic pathways.

- Material Science : In the development of polymers with specific functional properties due to its unique chemical structure.

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : and NMR confirm regiochemistry and stereochemistry. For example, HMBC correlations resolve ambiguities in cyclic intermediates (e.g., distinguishing α,β-unsaturated ketones from dihydropyridones) .

- Chromatography : HPLC or flash chromatography ensures purity (>95%) and isolates intermediates .

Basic: What spectroscopic and computational methods validate the structural integrity of 3-Amino-2,2-dimethyl-3-phenylpropanenitrile?

Answer:

- NMR Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 202.144) .

- X-ray Crystallography : Resolves absolute configuration in chiral derivatives .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of 3-Amino-2,2-dimethyl-3-phenylpropanenitrile?

Answer:

Key strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while ethanol enhances hydrogenation efficiency .

- Temperature Control : Lower temperatures (−78°C) prevent side reactions during lithiation, while higher temps (40–60°C) accelerate cyanation .

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency. For example, catalytic hydrogenation of azides to amines achieves >90% yield .

Q. Example Interaction Data :

| Target | IC (μM) | Inhibition Type |

|---|---|---|

| α-Glucosidase | 12.4 ± 1.2 | Competitive |

| CYP3A4 | >100 | Non-competitive |

Advanced: How does stereochemistry influence the reactivity of 3-Amino-2,2-dimethyl-3-phenylpropanenitrile derivatives?

Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.

- Steric Effects : (3S)-configured derivatives show higher affinity for enzymes due to complementary pocket geometry .

- Case Study : (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenylpropan-2-ol exhibits 10× higher antiviral activity than its (2S,3S)-counterpart .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.